1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea
Description
1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a cyclohexyl backbone substituted with a pyrazine ring and a thiophene moiety. Its molecular formula is C₁₅H₁₇N₅O₂S, with a molecular weight of 339.40 g/mol. The (1r,4r)-stereochemistry of the cyclohexyl group ensures spatial orientation critical for interactions with biological targets. The pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) and thiophene (a five-membered sulfur-containing heterocycle) contribute to its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
1-(4-pyrazin-2-yloxycyclohexyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-14-2-1-9-22-14)18-11-3-5-12(6-4-11)21-13-10-16-7-8-17-13/h1-2,7-12H,3-6H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINGWYUIQKMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CS2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1R,4R)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea, with the CAS number 2034316-90-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol . The compound features a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a thiophen-2-yl urea moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 2034316-90-8 |
The compound's mechanism of action involves interaction with specific biological targets, including enzymes and receptors. Its structural features allow it to bind effectively to these targets, modulating their activity and influencing various biological pathways. While detailed studies on the exact molecular interactions are still needed, preliminary research indicates potential inhibitory effects on certain cancer cell lines.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of thiourea have demonstrated antiproliferative effects against various cancer cell lines, including U937 cells. In one study, a related compound exhibited an IC50 value of 16.23 μM , indicating significant activity compared to the reference drug etoposide (IC50 = 17.94 μM) .
Antimicrobial Activity
The biological evaluation of pyrazole derivatives has highlighted their antimicrobial potential. Pyrazole compounds have been reported to inhibit the growth of various pathogens, including bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results in inhibiting microbial growth .
Case Studies
- Antitumor Efficacy : A study investigating the structure-activity relationships (SAR) of thiourea derivatives found that modifications in the substituents significantly affected their cytotoxicity against cancer cells. The presence of heterocycles like thiophene was crucial for enhancing activity against human cancer cell lines .
- Antimicrobial Properties : Another study focused on pyrazole derivatives demonstrated their effectiveness against specific fungal strains. The findings suggested that structural variations could lead to enhanced antifungal activity, emphasizing the importance of further exploration in this area .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their differences:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (moderate), whereas BJ46155 (fluoropyrimidine analog) has a higher logP (~3.0) due to the thiophen-2-ylmethyl group. The methoxybenzyl derivative () likely has even greater lipophilicity (~3.5), impacting blood-brain barrier penetration .
- Solubility : Pyrazine’s nitrogen atoms in the target compound improve aqueous solubility compared to pyrimidine-based analogs. Fluorine substitution in BJ46155 may reduce solubility due to increased hydrophobicity .
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the cyclohexyl group in the target compound may slow degradation compared to ethyl-linked analogs (e.g., ) .
Q & A
Q. Table 1: Key Reaction Parameters from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazine coupling | DMF, 80°C, 12 h | 65–75 | |
| Urea formation | EDC, HOBt, DCM, RT | 50–60 | |
| Purification | Ethyl acetate/hexane (3:7) | >95% purity |
Advanced: How can solvent selection and reaction temperature be optimized to improve yield?
Answer:
- Solvent Effects : Use high-polarity solvents (e.g., DMSO) for SN2 reactions to stabilize transition states. For urea coupling, anhydrous DCM minimizes side reactions .
- Temperature Optimization : Lower temperatures (0–5°C) reduce byproduct formation during isocyanate coupling, while higher temperatures (80–100°C) accelerate nucleophilic substitutions .
- Kinetic Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the pyrazine (δ 8.3–8.5 ppm), cyclohexyl protons (δ 1.5–2.5 ppm), and thiophene (δ 6.9–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the (1r,4r) cyclohexyl configuration (if crystalline) .
Advanced: How to resolve contradictions in NMR data caused by rotational isomerism?
Answer:
Rotational isomers in urea derivatives arise from restricted rotation around the C–N bond:
- Variable Temperature NMR : Conduct experiments at –40°C to freeze conformers and simplify splitting patterns .
- 2D NOESY : Identify spatial proximity between cyclohexyl and pyrazine protons to validate stereochemistry .
- DFT Calculations : Compare experimental chemical shifts with computed values for different conformers .
Basic: What in vitro assays evaluate biological activity for this compound?
Answer:
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity : MTT assays in cancer cell lines (IC50 determination) .
- Solubility/Permeability : Use Caco-2 cell monolayers or PAMPA for ADME profiling .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 h. Monitor degradation via HPLC .
- Oxidative Stability : Treat with 3% H2O2 and analyze oxidation products (e.g., sulfoxide formation) using LC-MS .
- Solid-State Stability : Store under 75% RH at 25°C for 6 months; use DSC to detect polymorphic transitions .
Basic: How is the stereochemistry of the (1r,4r) cyclohexyl group confirmed?
Answer:
- X-ray Diffraction : Resolve crystal structure to assign absolute configuration .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers .
- Optical Rotation : Compare experimental [α]D values with literature data for related diastereomers .
Advanced: What computational methods predict environmental fate and ecotoxicity?
Answer:
- QSPR Models : Estimate logP (2.8–3.5) and soil sorption coefficient (Koc) using EPI Suite .
- Molecular Dynamics : Simulate biodegradation pathways (e.g., hydrolysis at the urea moiety) .
- Ecotoxicity Prediction : Use ECOSAR to estimate LC50 for aquatic organisms (e.g., Daphnia magna) .
Basic: What safety protocols are critical during synthesis?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for volatile reagents (e.g., thiophene derivatives) .
- Waste Disposal : Neutralize acidic/basic waste before disposal. Collect organic solvents in halogen-resistant containers .
- Emergency Measures : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air .
Advanced: How to scale up synthesis without compromising purity?
Answer:
- Process Optimization : Replace column chromatography with crystallization (e.g., using ethanol/water) for cost-effective purification .
- Flow Chemistry : Conduct urea coupling in a continuous reactor to enhance reproducibility and reduce reaction time .
- PAT Tools : Implement inline NIR spectroscopy to monitor reaction progression and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
